molecular formula C14H9BrO2 B8451604 8-Bromodibenzo[B,E]oxepin-11(6H)-one

8-Bromodibenzo[B,E]oxepin-11(6H)-one

Cat. No.: B8451604
M. Wt: 289.12 g/mol
InChI Key: PXFWGFRKWPAKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of the Dibenzooxepin Nucleus

The exploration of dibenzooxepin-based structures has a rich history intertwined with the development of therapeutic agents. The parent compound, dibenz[b,e]oxepin-11(6H)-one, is a known related compound of the drug Doxepin, a tricyclic antidepressant. usp.org The core structure's unique three-dimensional conformation has made it a compelling scaffold for designing molecules that can interact with biological targets. Over the decades, synthetic chemists have developed various methods to construct and functionalize this tricyclic system, leading to a diverse library of derivatives with a wide range of pharmacological activities. researchgate.net

Significance of the Dibenzo[b,e]oxepinone Framework in Organic and Medicinal Chemistry

The dibenzo[b,e]oxepinone framework is considered a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. Derivatives of this scaffold have been investigated for various therapeutic applications, including as antiallergic agents and in other areas of pharmacology. nih.gov The rigid, yet conformationally distinct, structure of the dibenzooxepinone core allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity interactions with biological macromolecules.

The introduction of a bromine atom at the 8-position of the dibenzo[b,e]oxepin-11(6H)-one scaffold, to form the titular compound, is a strategic modification. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. While specific research on 8-Bromodibenzo[b,e]oxepin-11(6H)-one is limited, the existence of related halogenated compounds, such as 8-bromo-3-fluorodibenzo[b,e]oxepin-11(6H)-one, suggests that functionalization at this position is synthetically accessible and of interest to researchers. lookchem.comlookchem.com

Further research into this compound could unveil novel biological activities and expand the therapeutic potential of the dibenzo[b,e]oxepinone class of compounds. Its synthesis and biological evaluation would be a valuable contribution to the field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

8-bromo-6H-benzo[c][1]benzoxepin-11-one

InChI

InChI=1S/C14H9BrO2/c15-10-5-6-11-9(7-10)8-17-13-4-2-1-3-12(13)14(11)16/h1-7H,8H2

InChI Key

PXFWGFRKWPAKIU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

Synthetic Methodologies for 8 Bromodibenzo B,e Oxepin 11 6h One and Analogues

Intramolecular Cyclization Approaches to the Dibenzo[B,E]oxepinone Core

The central challenge in synthesizing the title compound lies in the efficient construction of the tricyclic dibenzo[b,e]oxepinone system. Intramolecular cyclization reactions are the most common strategies, typically involving the formation of a C-C bond between the two aromatic rings through an acylium ion intermediate or a related species.

FeCl₂-Mediated Ortho-Acylation Strategies

A highly efficient and modern approach for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones involves the direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. researchgate.net This method utilizes a cooperative catalytic system consisting of sustainable iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (Cl₂CHOCH₃). researchgate.net The reaction proceeds via a Friedel-Crafts-type mechanism, where the benzoic acid is converted into a more reactive acyl chloride intermediate, which then undergoes electrophilic attack on the electron-rich phenoxy ring to close the seven-membered ring.

This methodology is noted for its high yields, excellent regioselectivity, and compatibility with a diverse range of functional groups on the aromatic rings. researchgate.net The reaction conditions are generally mild, making it a favorable method for producing variously substituted dibenzo[b,e]oxepinone cores.

EntrySubstituent on Phenoxy Ring (R)ProductYield (%)
1HDibenzo[b,e]oxepin-11(6H)-one95
22-Me2-Methyldibenzo[b,e]oxepin-11(6H)-one92
34-F8-Fluorodibenzo[b,e]oxepin-11(6H)-one89
44-Cl8-Chlorodibenzo[b,e]oxepin-11(6H)-one91
54-Br8-Bromodibenzo[b,e]oxepin-11(6H)-one93

Table 1: Examples of Dibenzo[b,e]oxepin-11(6H)-one synthesis via FeCl₂-mediated ortho-acylation of 2-(phenoxymethyl)benzoic acids. researchgate.net

Other Cyclization Pathways

While the FeCl₂-mediated approach is highly effective, other cyclization methods have been historically employed. Traditional Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid using strong acids like polyphosphoric acid (PPA) has been a standard method. tandfonline.com This approach, however, often requires harsh conditions and can lead to lower yields compared to modern catalytic systems.

For the isomeric dibenzo[b,f]oxepine systems, several other intramolecular cyclization strategies have been developed which could be conceptually adapted. These include:

Intramolecular McMurry Reaction: This method involves the reductive coupling of two carbonyl groups on a diaryl ether precursor to form the central double bond of the oxepine ring. mdpi.comnih.gov

Palladium-Catalyzed Intramolecular Mizoroki-Heck Reaction: This reaction can be used to form the seven-membered ring by coupling an aryl halide with an alkene tethered through an ether linkage. mdpi.comnih.gov

Intramolecular α-Arylation: The cyclization can be achieved through the palladium-catalyzed α-arylation of a ketone, such as in the synthesis of dibenzo[b,f]oxepin-10(11H)-one from 2′-(2-bromophenoxy)-acetophenone. researchgate.net

Palladium-Catalyzed Synthetic Routes to this compound Intermediates

The primary intermediate for the synthesis of the dibenzo[b,e]oxepinone core is the 2-(phenoxymethyl)benzoic acid derivative. While traditionally formed via Williamson ether synthesis, palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing the key diaryl ether linkage. tandfonline.com

Specifically, a palladium-catalyzed Buchwald-Hartwig amination-type reaction can be adapted for C-O bond formation. researchgate.net This route would involve coupling an aryl bromide, such as ethyl 2-bromobenzoate, with a substituted phenol (B47542) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. To synthesize the precursor for this compound, one could couple ethyl 2-(bromomethyl)benzoate with 4-bromophenol. Subsequent hydrolysis of the ester would yield the required 2-((4-bromophenoxy)methyl)benzoic acid intermediate, ready for intramolecular cyclization. This approach allows for modular construction of the intermediate and can accommodate a wide range of substituted phenols and benzoic acid derivatives.

Strategies for Introducing Bromo-Substituents and Other Halogenations

The bromine atom in this compound can be introduced at two distinct stages of the synthesis: by using a brominated starting material or by direct halogenation of the pre-formed tricyclic ketone.

From Brominated Precursors: This is the most direct and regioselective method. The synthesis begins with a commercially available, para-substituted phenol, such as 4-bromophenol. This phenol is used to synthesize the 2-((4-bromophenoxy)methyl)benzoic acid intermediate. Subsequent intramolecular cyclization, for instance using the FeCl₂-mediated protocol, directly yields this compound with the bromine atom unambiguously placed at the desired position. researchgate.net This strategy avoids potential issues with regioselectivity during late-stage halogenation.

Direct Halogenation of the Core: Alternatively, the unsubstituted Dibenzo[b,e]oxepin-11(6H)-one can be halogenated. Based on the principles of electrophilic aromatic substitution, the aromatic ring activated by the ether oxygen (the "A" ring) is far more susceptible to electrophilic attack than the ring deactivated by the carbonyl group (the "C" ring). The ether oxygen is a strong ortho-, para-directing group. The C-8 position is para to the oxygen and is sterically accessible, making it the most likely site for substitution. Therefore, treatment of Dibenzo[b,e]oxepin-11(6H)-one with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a mild Lewis acid, is expected to produce the 8-bromo derivative with high regioselectivity. A similar strategy has been used to produce various chloro-substituted dibenzo[b,e]oxepines. nih.gov

Regioselective Synthesis and Functional Group Compatibility in Dibenzooxepinone Derivatization

Regioselectivity is a critical consideration in the synthesis of specifically substituted dibenzo[b,e]oxepinones. As outlined above, synthetic strategies that build the molecule from pre-functionalized precursors offer the highest degree of regiochemical control. The cyclization of a 2-((4-bromophenoxy)methyl)benzoic acid, for example, exclusively yields the 8-bromo isomer. researchgate.net

The FeCl₂-mediated intramolecular acylation method demonstrates excellent functional group compatibility. The reaction tolerates both electron-donating and electron-withdrawing substituents on the phenoxy ring, including alkyl groups and halogens (F, Cl, Br), leading to good or excellent yields of the corresponding substituted dibenzo[b,e]oxepinones. researchgate.net This robustness allows for the synthesis of a library of analogues with varied substitution patterns.

Synthetic Applications in the Construction of Complex Tricyclic Structures

The this compound molecule is not only a target in itself but also a versatile building block for more complex structures.

Synthesis of Doxepin and Analogues: The parent ketone, Dibenzo[b,e]oxepin-11(6H)-one, is the key precursor to the drug Doxepin. newdrugapprovals.org The synthesis involves a Grignard reaction at the C11-carbonyl group with 3-(dimethylamino)propylmagnesium chloride, followed by acidic dehydration to install the exocyclic double bond that characterizes the final drug. tandfonline.comnewdrugapprovals.org This transformation highlights the utility of the ketone as a point for introducing side chains.

Cross-Coupling Reactions: The bromine atom at the C-8 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. libretexts.org The Suzuki-Miyaura coupling, for instance, can be used to form a new carbon-carbon bond by reacting the 8-bromo derivative with various organoboron reagents. nih.govmdpi.com This allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups at this position, significantly expanding the molecular diversity accessible from this scaffold. Similarly, other cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bonds) or Sonogashira coupling (for C-C triple bonds) could be employed to further functionalize the molecule.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Linkage at C-8
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, BaseC-R (Aryl, Alkyl, etc.)
Buchwald-HartwigR₂NHPd catalyst, Ligand, BaseC-NR₂
SonogashiraTerminal AlkynePd/Cu catalyst, BaseC-C≡C-R
HeckAlkenePd catalyst, BaseC-CH=CHR

Table 2: Potential Cross-Coupling Reactions for Derivatization of this compound.

This strategic placement of a halogen allows chemists to use the dibenzo[b,e]oxepinone core as a rigid scaffold upon which complex pharmacophores can be built, leading to the development of novel therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Elucidation of 8 Bromodibenzo B,e Oxepin 11 6h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 8-Bromodibenzo[b,e]oxepin-11(6H)-one provides critical information about the electronic environment of each proton. The protons on the two distinct aromatic rings and the methylene (B1212753) bridge give rise to characteristic signals.

The benzylic protons of the methylene group at the 6-position (H-6) are expected to appear as a singlet, as they lack adjacent protons for spin-spin coupling. Their chemical shift typically falls in the range of 3.4-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent ether oxygen atom. libretexts.orglibretexts.org

The aromatic protons resonate in the downfield region, generally between 6.5 and 8.4 ppm. youtube.com The bromine atom at the 8-position, being an electron-withdrawing group, exerts a deshielding effect on the protons of its substituted ring. Protons ortho to the bromine (H-7 and H-9) will be shifted further downfield compared to the other aromatic protons. The expected signals for the seven aromatic protons would exhibit complex splitting patterns (doublets and multiplets) due to ortho and meta couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-1, H-2, H-3, H-4~ 7.0 - 7.6Multiplets (m)Protons on the unsubstituted benzene (B151609) ring.
H-6~ 3.5 - 5.3Singlet (s)Methylene bridge protons adjacent to the ether linkage.
H-7~ 7.6 - 7.8Doublet (d)Ortho to bromine, expected to be downfield.
H-9~ 7.8 - 8.0Doublet (d)Ortho to bromine and adjacent to the carbonyl group, expected to be the most downfield aromatic proton.
H-10~ 7.2 - 7.4Doublet of doublets (dd)Meta to bromine.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

The carbonyl carbon (C-11) is the most deshielded and appears significantly downfield, typically in the range of 190-215 δ for ketones. libretexts.org Aromatic and α,β-unsaturated ketone carbons absorb in the 190 to 200 δ region. libretexts.org The carbons of the aromatic rings resonate between 120-150 ppm. libretexts.org The carbon directly bonded to the bromine atom (C-8) experiences a "heavy atom effect," which can shift its resonance upfield compared to what would be expected based on electronegativity alone. The benzylic methylene carbon (C-6) is found in the upfield region, typically between 50-80 ppm for carbons adjacent to an ether oxygen. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-11 (C=O)~ 190 - 200Carbonyl carbon, most downfield signal. libretexts.org
Aromatic C-H~ 120 - 140Aromatic methine carbons.
Aromatic C-Br (C-8)~ 115 - 125Carbon directly attached to bromine, shifted due to heavy atom effect.
Aromatic C-O & C-C=O~ 140 - 160Quaternary aromatic carbons adjacent to heteroatoms or the carbonyl group.
C-6 (CH₂)~ 50 - 80Methylene bridge carbon adjacent to the ether linkage. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent peak is anticipated to be from the carbonyl (C=O) group of the ketone. For a diaryl ketone where the carbonyl is conjugated with the aromatic rings, this strong absorption typically appears in the 1666-1685 cm⁻¹ region. orgchemboulder.com Another key functional group is the diaryl ether linkage (C-O-C), which gives rise to a strong, characteristic stretching vibration band around 1240-1250 cm⁻¹. libretexts.orglmu.edu Additionally, the spectrum will display absorptions corresponding to aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C in-ring stretching vibrations (1500-1600 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3010Medium (m)
Methylene C-HStretch2950 - 2850Medium (m)
Ketone C=OStretch1685 - 1666Strong (s)
Aromatic C=CIn-ring stretch1600 - 1500Medium (m)
Diaryl Ether C-O-CAsymmetric Stretch1250 - 1240Strong (s)
C-BrStretch600 - 500Medium-Strong (m-s)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues to its structure. The molecular formula for this compound is C₁₄H₉BrO₂, corresponding to a molecular weight of approximately 289.13 g/mol .

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. libretexts.org Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity at m/z values corresponding to the molecule containing each isotope (e.g., ~288 and ~290). This characteristic M/(M+2) pattern is a definitive indicator of the presence of a single bromine atom in the ion.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of aromatic ketones and ethers. oregonstate.edu

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a significant fragment ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Ring Cleavage: Fragmentation of the central seven-membered ring.

Any fragment that retains the bromine atom will also exhibit the characteristic M/(M+2) isotopic pattern, aiding in the elucidation of the fragmentation pathway.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

This non-planar arrangement minimizes the steric and torsional strain inherent in a seven-membered ring fused to two planar benzene rings. The degree of puckering is significant, with the dihedral angle between the mean planes of the two fused benzene rings measured at 42.0°. lmu.edu This twisted conformation is stabilized by the sp³ hybridization of the methylene carbon (C-6) and the ether oxygen atom within the ring. The addition of a bromine substituent at the 8-position on one of the benzene rings is not expected to fundamentally alter this core ring conformation. Therefore, this compound is predicted to also exhibit a twist-boat conformation in its solid-state structure.

Intermolecular Interactions in Crystal Lattices (e.g., C—H⋯O Hydrogen Bonds)

The crystal structure of the parent compound, 6,11-Dihydrodibenz[b,e]oxepin-11-one, reveals significant insights into the non-covalent interactions that govern its solid-state assembly. In this structure, the seven-membered oxepine ring adopts a twist-boat conformation. lookchem.com This arrangement results in a dihedral angle of 42.0(1)° between the mean planes of the two fused benzene rings. lookchem.com

A key feature of the crystal packing is the presence of intermolecular C—H⋯O hydrogen bonds. These interactions link adjacent molecules into chains that propagate along the c-axis, which are then organized into layers parallel to the (100) plane. lookchem.com The presence of a bromine atom at the 8-position in this compound is expected to influence this crystal packing. The high electronegativity and size of the bromine atom could introduce additional dipole-dipole or halogen bonding interactions, potentially altering the geometry and strength of the C—H⋯O hydrogen bonds.

In related substituted dibenzo[b,e]oxepinone structures, such as 3-(2,4-difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one, the crystal structure is stabilized by N—H⋯O hydrogen bonds, forming infinite chains. nih.gov Similarly, in 3-(2,4-dimethoxyanilino)-8-methoxydibenz[b,e]oxepin-11(6H)-one, the carbonyl oxygen atom participates in both N—H⋯O and C—H⋯O hydrogen bonds, with further intermolecular C—H⋯O interactions involving a methoxy (B1213986) group. nist.gov These examples underscore the importance of hydrogen bonding in the supramolecular architecture of dibenzo[b,e]oxepinone derivatives. The specific nature of these interactions in the 8-bromo derivative would be contingent on its unique crystalline form.

Comparative Spectroscopic Studies of Substituted Dibenzooxepinones

The spectroscopic signatures of dibenzo[b,e]oxepin-11(6H)-one and its derivatives are well-defined, providing a framework for the characterization of new analogues like the 8-bromo derivative. researchgate.netnih.gov Spectroscopic analysis, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), is crucial for structural elucidation. researchgate.netnih.gov

Infrared (IR) Spectroscopy: A characteristic feature in the IR spectra of dibenzo[b,e]oxepinones is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed in the range of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are generally seen between 3030-3080 cm⁻¹. mdpi.com For this compound, the introduction of the bromine atom would likely have a minimal effect on the carbonyl stretching frequency but may introduce characteristic C-Br stretching vibrations at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the dibenzo[b,e]oxepine scaffold typically show aromatic proton signals in the range of 6.5–8.4 ppm. mdpi.com The methylene protons (H-6) of the oxepine ring usually appear as a singlet. In the case of this compound, the bromine atom at the 8-position would induce changes in the chemical shifts and coupling constants of the adjacent aromatic protons due to its electronic and anisotropic effects.

In ¹³C NMR spectra of dibenzo[b,e]oxepinone derivatives, the carbonyl carbon (C-11) is characteristically deshielded, with its signal appearing in the range of 163-166 ppm. researchgate.net The methylene carbon (C-6) signal is typically found around 70 ppm. researchgate.net The substitution of a hydrogen atom with bromine at the 8-position is expected to cause a significant downfield shift for the C-8 carbon and influence the chemical shifts of other carbons in the same aromatic ring.

Mass Spectrometry (MS): The mass spectra of brominated organic compounds are distinguished by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This results in two molecular ion peaks (M⁺ and M⁺+2) of similar intensity. This characteristic isotopic signature would be a definitive feature in the mass spectrum of this compound.

The following table provides a hypothetical comparison of expected spectroscopic data for this compound based on data from related compounds.

Spectroscopic Data6,11-Dihydrodibenz[b,e]oxepin-11-oneExpected for this compound
¹H NMR (ppm) Aromatic H: ~7.0-8.0, Methylene H (H-6): ~5.2 (s)Aromatic H: altered shifts around the bromo-substituted ring, Methylene H (H-6): ~5.2 (s)
¹³C NMR (ppm) C=O (C-11): ~165, Methylene C (C-6): ~70C=O (C-11): ~165, Methylene C (C-6): ~70, C-Br (C-8): significant downfield shift
IR (cm⁻¹) C=O stretch: ~1660, Aromatic C-H stretch: ~3050C=O stretch: ~1660, Aromatic C-H stretch: ~3050, C-Br stretch: present at lower frequency
MS (m/z) M⁺: 210M⁺ and M⁺+2 peaks of similar intensity

This comparative approach, leveraging data from the parent compound and other derivatives, allows for a detailed and scientifically grounded understanding of the structural and spectroscopic characteristics of this compound, even in the absence of direct experimental data for this specific molecule.

Reactivity and Reaction Mechanisms of 8 Bromodibenzo B,e Oxepin 11 6h One Derivatives

Chemical Transformations and Derivative Synthesis

The dibenzo[b,e]oxepin-11(6H)-one core, and by extension its 8-bromo derivative, serves as a key starting material for the synthesis of a variety of derivatives, primarily through transformations involving the ketone functional group at the 11-position.

A common synthetic route to the core structure involves the intramolecular Friedel-Crafts cyclization of 2-(phenoxymethyl)benzoic acid or its corresponding acid chloride. researchgate.netnih.gov This cyclization can be promoted by various agents, including polyphosphoric acid or a combination of thionyl chloride and a Lewis acid like aluminum chloride. researchgate.netnih.govresearchgate.net More recently, an efficient iron(II)-promoted method for this direct intramolecular ortho-acylation has been developed. researchgate.net

Once the 8-bromodibenzo[b,e]oxepin-11(6H)-one is obtained, the carbonyl group is a prime site for modification. A significant class of derivatives synthesized are oximes and their subsequent O-acyl derivatives. researchgate.net The synthesis proceeds in a stepwise manner:

Oxime Formation: The ketone is treated with hydroxylamine (B1172632) hydrochloride, typically in a solvent such as pyridine (B92270), under reflux conditions to yield the corresponding 11-hydroximino derivative (an oxime). researchgate.net

O-Acylation: The resulting oxime is then acylated using various substituted acyl chlorides (e.g., benzoyl chlorides) in an anhydrous solvent like benzene (B151609) with pyridine acting as a proton acceptor. researchgate.netresearchgate.net This yields a series of O-acyloxime or O-benzoyloxime derivatives. researchgate.netnih.gov

Beyond oximes, other derivatives have been explored. For instance, the synthesis of a bromomethyl derivative of a related 2-methyldibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime was shown to significantly improve antimicrobial activity compared to its non-brominated counterparts. nih.govmdpi.com Furthermore, bioisosteric replacement of the ether oxygen with sulfur leads to the corresponding dibenzo[b,e]thiepine derivatives, which have also been synthesized and studied. nih.govmdpi.com

Derivative TypeGeneral Synthetic ApproachKey Reagents
OximeCondensation with the ketoneHydroxylamine hydrochloride, Pyridine
O-BenzoyloximeAcylation of the oximeSubstituted benzoyl chloride, Pyridine
O-(Arylcarbamoyl)-oximeReaction of the oxime with isocyanatesAryl isocyanates
Dibenzo[b,e]thiepine (Sulfur bioisostere)Multi-step synthesis starting from thiosalicylic acid analogsVaries
Table 1: Summary of Synthesized Derivatives from the Dibenzo[b,e]oxepin-11(6H)-one Scaffold.

Influence of the Bromo-Substituent on Reactivity

The presence of the bromine atom at the 8-position significantly influences the electronic properties and, consequently, the reactivity of the dibenzo[b,e]oxepinone ring system.

Halogens, like bromine, are classic examples of substituents that exhibit a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity relative to carbon, the bromine atom withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted parent compound. msu.edu

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density, primarily to the ortho and para positions relative to the substituent.

In the context of this compound, the bromo group deactivates the ring to which it is attached. This can be advantageous in directing reactions to the other, unsubstituted aromatic ring. More importantly, the C-Br bond serves as a versatile synthetic handle for a wide array of cross-coupling reactions. While not extensively detailed in the literature for this specific molecule, aryl bromides are standard substrates for powerful C-C and C-N bond-forming reactions such as:

Suzuki Coupling (with boronic acids)

Heck Coupling (with alkenes)

Sonogashira Coupling (with terminal alkynes)

Buchwald-Hartwig Amination (with amines)

These reactions would allow for the introduction of diverse functional groups at the 8-position, dramatically expanding the chemical space accessible from this intermediate. The compatibility of such coupling reactions with bromo-substituents on aromatic rings is well-established. acs.org

Mechanistic Investigations of Chemical Reactions Involving the Oxepinone Ring

The primary reactions involving the 8-bromodibenzo[b,e]oxepinone scaffold are the formation of the tricyclic system itself and the subsequent transformations of the C11-ketone.

The key ring-forming step is typically an intramolecular Friedel-Crafts acylation . researchgate.net This reaction is a classic example of electrophilic aromatic substitution. The mechanism proceeds as follows:

The precursor, a 2-(phenoxymethyl)benzoic acid derivative, is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).

A Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion or a polarized acyl chloride-Lewis acid complex.

The aromatic ring on the phenoxy side of the molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This attack occurs at the ortho position to the ether linkage, leading to the formation of a seven-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).

A base (e.g., the [AlCl₄]⁻ complex) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final tricyclic ketone.

Reactions at the C11-carbonyl group, such as the formation of oximes, follow a nucleophilic addition-elimination mechanism .

Hydroxylamine (NH₂OH), a nitrogen nucleophile, attacks the electrophilic carbonyl carbon of the ketone.

This addition leads to a tetrahedral intermediate (a carbinolamine).

The carbinolamine is unstable and undergoes dehydration (loss of a water molecule), facilitated by the acidic or basic conditions (pyridine), to form a C=N double bond, resulting in the oxime product. researchgate.net

Further acylation of the oxime hydroxyl group is a standard nucleophilic acyl substitution reaction.

Isomerization Phenomena (e.g., E/Z Isomerism of Oxime Derivatives)

A notable feature of the oxime derivatives of dibenzo[b,e]oxepin-11(6H)-one is the phenomenon of E/Z isomerism. The C=N double bond of the oxime is stereogenic, leading to the possible formation of two geometric isomers (also referred to as syn/anti or cis/trans isomers). nih.govmdpi.com

The existence of these isomers is readily confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. In solution, if both isomers are present in significant quantities and their interconversion is slow on the NMR timescale, separate signals will be observed for nuclei that are in different chemical environments in the E and Z forms. mdpi.com

For O-benzoyloxime and O-(arylcarbamoyl)-oxime derivatives of the dibenzo[b,e]oxepinone core, NMR spectra frequently show a doubling of signals for specific protons and carbons. nih.gov For instance, the methylene (B1212753) protons of the C6 bridge (CH₂-O) often appear as two distinct singlets, one corresponding to the major isomer and one to the minor isomer. researchgate.netnih.gov Similarly, distinct signals can be observed for the C11 and C6 carbons in the ¹³C-NMR spectra. nih.gov The ratio of the isomers can be determined by integrating the respective signals in the ¹H-NMR spectrum.

NucleusSpectroscopic ObservationInterpretation
C6-H (Methylene Protons)Appearance of two distinct singlets (e.g., at ~5.1-5.2 ppm). nih.govIndicates the presence of both E and Z isomers, each providing a unique chemical environment for the C6 protons.
C6-C (Methylene Carbon)Appearance of two distinct signals in the ¹³C-NMR spectrum (e.g., at ~70.3-70.7 ppm). nih.govConfirms the presence of two isomers, as the C6 carbon experiences a slightly different electronic environment in each.
C11-C (Iminyl Carbon)Appearance of two distinct signals in the ¹³C-NMR spectrum (e.g., at ~155-158 ppm). nih.govThe carbon of the C=N bond is highly sensitive to the geometric arrangement of the substituent on the nitrogen atom.
Table 2: NMR Spectroscopic Evidence for E/Z Isomerism in Dibenzo[b,e]oxepin-11(6H)-one Oxime Derivatives.

The specific equilibrium ratio of E/Z isomers depends on the steric bulk and electronic nature of the substituents on both the oxepinone scaffold and the oxime nitrogen, as well as the solvent and temperature. The study of this isomerism is crucial for understanding the structure-activity relationships of these compounds, as the different geometric isomers can exhibit distinct biological activities and properties.

Computational and Theoretical Chemistry Studies of Dibenzo B,e Oxepinone Scaffolds

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For dibenzo[b,e]oxepinone scaffolds, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometrical optimization) and understanding the distribution of electrons within the molecule.

Recent studies on novel dibenzoxepine-11-one derivatives have utilized DFT calculations to analyze their geometrical structure and identify the most stable conformations. nih.govresearchgate.net Time-Dependent DFT (TD-DFT) has also been employed to study the electronic transitions, which helps in interpreting UV-Vis spectra. nih.govresearchgate.net For the related dibenzo[b,f]oxepine scaffold, calculations have shown that the structure is not planar, adopting a basket or saddle-shaped conformation in solution. mdpi.com The dihedral angles between the aromatic rings are calculated to be in the range of 64.9–68.8°. mdpi.com

DFT calculations, often using the B3LYP functional and a 6-31G* basis set, are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Computational MethodApplicationKey Findings
DFT (B3LYP/6-31G)*Geometrical optimization, electronic structure analysis.Determines stable conformations and electronic properties like the HOMO-LUMO energy gap. nih.gov
TD-DFT Investigation of electronic transitions.Helps in the interpretation and understanding of UV-Vis spectra for the scaffold. nih.govresearchgate.net
PCM (Polarizable Continuum Model) Simulation of solvent effects.Shows the dibenzo[b,f]oxepine scaffold adopts a non-planar, basket conformation in solution. mdpi.comnih.gov

Conformational Analysis and Energy Minima Studies

The dibenzo[b,e]oxepinone scaffold is a tricyclic system that is not planar. mdpi.com Its central seven-membered oxepin ring can adopt several different conformations. Conformational analysis is performed to identify these possible spatial arrangements and to determine their relative stabilities by calculating their potential energies. The conformation with the lowest energy is referred to as the global energy minimum and represents the most likely structure of the molecule under given conditions.

Studies on dibenzo[b,f]oxepine derivatives, which share a similar tricyclic core, have confirmed through DFT calculations that the ground-state structure is saddle-shaped, resembling a butterfly with its wings bent back. mdpi.com For newly synthesized dibenzoxepine-11-ones, DFT calculations have been successfully used to identify the most stable conformation of the lead compounds. nih.govresearchgate.net This information is vital as the specific three-dimensional shape of a molecule dictates how it can interact with and bind to biological receptors.

Molecular Docking Simulations for Ligand-Receptor Interactions (Mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dibenzooxepinone derivative) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is crucial for understanding the mechanistic basis of a compound's biological activity.

In recent research, various dibenzoxepinone derivatives have been subjected to molecular docking simulations against several biological targets. nih.gov

Antimicrobial Targets : Docking studies were performed against target proteins from E. coli (PDB ID: IKZN) and C. albicans (PDB ID: 1IYL), revealing favorable binding interactions. nih.gov

DNA Interaction : The compounds were also docked with a DNA dodecamer structure (PDB ID: 1BNA), with results suggesting a groove-binding interaction mechanism. nih.gov

Anticancer Targets : In studies on the related dibenzo[b,f]oxepine scaffold, derivatives were docked into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov Similarly, docking studies of dibenzepinones and dibenzoxepines against p38α MAP kinase, another cancer-related target, have been conducted to understand their inhibitory mechanism. nih.gov

These simulations provide valuable data on binding affinity (often expressed as binding energy) and highlight the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. nih.gov Molecular dynamics (MD) simulations are sometimes performed subsequently to confirm the stability of the predicted binding conformation over time. nih.govnih.gov

Ligand ScaffoldReceptor TargetPDB IDPurpose of Study
Dibenzo[b,e]oxepinoneE. coli proteinIKZNAntimicrobial activity. nih.gov
Dibenzo[b,e]oxepinoneC. albicans protein1IYLAntifungal activity. nih.gov
Dibenzo[b,e]oxepinoneDNA Dodecamer1BNADNA binding mechanism. nih.gov
Dibenzepinone/Dibenzoxepinep38α MAP kinase3UVPAnticancer (kinase inhibition). nih.gov
Dibenzo[b,f]oxepineTubulin-Anticancer (tubulin inhibition). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dibenzooxepinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR models, in particular, consider the three-dimensional properties of molecules to predict their activity.

A 3D-QSAR study was conducted on a series of 67 dibenzepinones, dibenzoxepines, and benzosuberones that act as inhibitors of p38α MAP kinase, a protein involved in cellular responses to stress and inflammation and a target for cancer therapy. nih.gov The inhibitory activities (IC50 values) of these compounds ranged from 0.003 to 6.80 μM. nih.gov

Using these compounds, a five-point pharmacophore model (DDHHR.8) was generated, which identifies the essential chemical features required for binding to the receptor. This model was then used to build a 3D-QSAR model with high statistical significance. nih.gov The robustness and predictive power of the QSAR model are evaluated using several statistical metrics.

Statistical ParameterValueSignificance
0.98Indicates a strong correlation between the predicted and actual activities for the training set of compounds. nih.gov
0.95The cross-validation coefficient, which indicates the model's internal predictive ability. nih.gov
F-value 330A high F-value indicates that the model is statistically significant. nih.gov

The resulting QSAR model provides valuable insights into the molecular features that enhance or diminish the bioactivity of dibenzooxepinone derivatives, allowing for the rational design and prediction of new, more potent inhibitors before their actual synthesis and laboratory testing. nih.gov

Mechanistic Biological Activity Studies of Dibenzo B,e Oxepin 11 6h One Derivatives in Model Systems and in Vitro

Anthelmintic Activity Evaluation in Caenorhabditis elegans as a Model Organism

The free-living nematode Caenorhabditis elegans serves as a valuable model organism for the discovery of new anthelmintic agents due to its genetic tractability and the conservation of many biological pathways with parasitic nematodes. researchgate.net

Thrashing Rate Assays and Motility Inhibition Mechanisms

Studies on dibenzo[b,e]oxepin-11(6H)-one, the parent compound of the 8-bromo derivative, have demonstrated its potential as an anthelmintic agent. researchgate.net Exposure of C. elegans to this compound resulted in a rapid, concentration-dependent decrease in the thrashing rate, which is a measure of the nematode's swimming motility. researchgate.net This paralytic effect suggests that the dibenzo[b,e]oxepin-11(6H)-one scaffold may target neuromuscular function in nematodes. One study reported a 50% inhibitory concentration (IC50) of approximately 300 µM after a 10-minute exposure, indicating a potent and rapid onset of action. researchgate.net The precise molecular target within the neuromuscular system of C. elegans for this class of compounds is an area for further investigation.

Table 1: Anthelmintic Activity of Dibenzo[b,e]oxepin-11(6H)-one against C. elegans

Compound Assay Result

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Derivatives of dibenzo[b,e]oxepin-11(6H)-one have been synthesized and evaluated for their antimicrobial properties, revealing a spectrum of activity against both bacteria and fungi. nih.govmdpi.comnih.gov

Mechanism of Action Against Gram-Positive and Gram-Negative Bacteria

A series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives were screened for their antibacterial activity. nih.govmdpi.comnih.gov While many of the tested compounds showed low to moderate activity, a notable improvement was observed with the introduction of a bromomethyl group. nih.govmdpi.comnih.gov This suggests that halogenation may play a role in enhancing the antibacterial efficacy of this scaffold. The bromomethyl derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against the Gram-positive bacterium Methicillin-Resistant Staphylococcus aureus (MRSA) and 75 μg/mL against the Gram-negative bacterium Escherichia coli. nih.govmdpi.com The exact mechanism of action has not been fully elucidated, but it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

Antifungal Efficacy Against Fungal Strains (e.g., Aspergillus niger)

The same study that investigated the antibacterial properties of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives also assessed their antifungal activity against Aspergillus niger. nih.govmdpi.comnih.gov Similar to the antibacterial results, the bromomethyl derivative demonstrated enhanced antifungal efficacy, with a reported MIC of 75 μg/mL against A. niger. nih.govmdpi.com This indicates that certain structural modifications, such as the inclusion of a bromo-functional group, can confer broad-spectrum antimicrobial activity to the dibenzo[b,e]oxepin-11(6H)-one core.

Table 2: Antimicrobial Activity of a Bromomethyl Dibenzo[b,e]oxepin-11(6H)-one Derivative

Organism Type MIC (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA) Gram-Positive Bacteria 50
Escherichia coli Gram-Negative Bacteria 75

Enzyme Inhibition Studies and Signaling Pathway Modulation

The dibenzo[b,e]oxepin-11(6H)-one scaffold has also been explored as a template for the development of enzyme inhibitors, particularly those involved in inflammatory signaling pathways.

Modulation of p38 Mitogen-Activated Protein Kinase Activity

Disubstituted derivatives of dibenzo[b,e]oxepin-11(6H)-one have been synthesized and evaluated for their ability to inhibit p38α mitogen-activated protein kinase (MAPK). researchgate.net The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.net The study demonstrated that the introduction of specific substituents at various positions on the dibenzo[b,e]oxepin-11(6H)-one ring system led to compounds with potent inhibitory activity against p38α and subsequent suppression of TNF-α release in human whole blood assays. researchgate.net While the specific activity of the 8-bromo derivative has not been reported, these findings suggest that the dibenzo[b,e]oxepin-11(6H)-one framework is a promising scaffold for the development of novel anti-inflammatory agents targeting the p38 MAPK pathway.

Table 3: Compound Names Mentioned in the Article

Compound Name
8-Bromodibenzo[b,e]oxepin-11(6H)-one
Dibenzo[b,e]oxepin-11(6H)-one
Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime

Interaction with Aldosterone (B195564) Synthase

Aldosterone synthase (CYP11B2) is a critical enzyme responsible for the final step of aldosterone production. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing conditions like primary aldosteronism and treatment-resistant hypertension. nih.gov Selective inhibitors of aldosterone synthase are sought to reduce aldosterone levels, which can help control blood pressure and prevent related complications. nih.gov

Current research and clinical trials have focused on specific inhibitors like Baxdrostat (RO6836191), which has shown a high selectivity for aldosterone synthase over the closely related enzyme CYP11B1, which is required for cortisol production. nih.gov Another inhibitor, LCI699, has also been studied in patients with primary aldosteronism, where it effectively reduced plasma aldosterone concentrations. nih.gov

However, based on available scientific literature, there are no specific mechanistic studies detailing the direct interaction of this compound or its closely related derivatives with aldosterone synthase.

Mechanisms of Neurotransmitter Re-uptake Inhibition in in vitro Systems

A prominent therapeutic application of the dibenzo[b,e]oxepin scaffold is in the field of neuroscience, exemplified by the tricyclic antidepressant drug, Doxepin. ontosight.aipatsnap.comnih.gov The primary mechanism of action for Doxepin and related compounds is the inhibition of neurotransmitter re-uptake at the presynaptic neuron. patsnap.comnih.govyoutube.com

Serotonin (B10506) and Norepinephrine (B1679862) Re-uptake Inhibition : In vitro studies have demonstrated that Doxepin blocks the re-uptake of serotonin (5-hydroxytryptamine or 5-HT) and norepinephrine from the synaptic cleft. ontosight.ainih.govdrugbank.com By inhibiting the respective transporter proteins, the drug increases the concentration and prolongs the availability of these neurotransmitters to bind to postsynaptic receptors. patsnap.comnih.gov This enhancement of serotonergic and noradrenergic neurotransmission is believed to be the core mechanism behind its antidepressant and anxiolytic effects. patsnap.com

Dopamine (B1211576) Neurotransmission : While the primary targets are serotonin and norepinephrine transporters, some evidence suggests that by inhibiting norepinephrine re-uptake, dibenzo[b,e]oxepin derivatives may also indirectly increase dopamine neurotransmission in the frontal cortex, a brain region where dopamine clearance is significantly influenced by the norepinephrine transporter. drugbank.com

This mechanism of action is characteristic of the tricyclic antidepressant class, to which Doxepin belongs. ontosight.aiyoutube.com

Antioxidant Activity and Radical Scavenging Mechanisms

Certain derivatives of the broader dibenzo-oxepine class have been investigated for their antioxidant properties. The mechanism of action for antioxidants often involves the donation of an electron or hydrogen atom to neutralize unstable free radicals, thus preventing oxidative damage to cells. mdpi.com

While direct studies on the antioxidant potential of this compound are not prominent in the reviewed literature, research on a related structural class, dibenzo[b,f]oxepines, provides some insight. For example, Bauhiniastatin 4, a dibenzo[b,f]oxepin derivative, has been evaluated for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro method for assessing antioxidant activity. nih.gov This compound demonstrated notable free radical scavenging activity, with a half-maximal inhibitory concentration (IC50) value of 32.7 µM, which was more potent than the standard antioxidant ascorbic acid (IC50 62.8 µM) in the same study. nih.gov The presence of hydroxyl groups on the molecule was noted as a potential contributor to this activity. nih.gov

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Bauhiniastatin 4DPPH Radical Scavenging32.7Ascorbic Acid62.8

Investigation as Potential Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drug development. nih.govnih.gov Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and lead to apoptosis.

The related dibenzo[b,f]oxepine scaffold has been identified as having potential as a microtubule inhibitor. nih.govnih.gov Computational and molecular docking studies have suggested that these derivatives may interact with the colchicine (B1669291) binding site on β-tubulin. mdpi.com The binding at this site disrupts the assembly of microtubules, leading to mitotic arrest. The structural similarity of some dibenzo[b,f]oxepine derivatives to known colchicine-site binding agents like combretastatin (B1194345) A4 underpins this line of investigation. nih.govmdpi.com

While these findings point to the potential of the broader dibenzo-oxepine framework as a source of tubulin inhibitors, specific in vitro studies quantifying the inhibitory effect of this compound or its direct derivatives on tubulin polymerization have not been detailed in the reviewed literature.

Structure Activity Relationship Sar Analysis for Dibenzo B,e Oxepin 11 6h One Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of dibenzo[b,e]oxepin-11(6H)-one derivatives is significantly influenced by the nature and position of substituents on the tricyclic core. Halogenation and methylation, in particular, have been shown to modulate the antimicrobial properties of these compounds.

A study on a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes demonstrated that while the parent structures exhibited low to moderate antimicrobial activity, the introduction of specific substituents led to a marked improvement. nih.govmdpi.com For instance, the synthesis of a bromomethyl derivative resulted in a major enhancement of antimicrobial efficacy, with Minimum Inhibitory Concentration (MIC) values dropping from a range of 125–200 µg/mL to 50–75 µg/mL. nih.govmdpi.com This highlights the positive impact of a halogenated alkyl substituent at a key position.

Similarly, methylation on the dibenzo[b,e]oxepin nucleus has been explored. The introduction of a methyl group at the 2-position of the dibenzo[b,e]ox(thi)epine nucleus was a feature in a new series of O-benzoyloximes and O-benzoyloximes that were synthesized and evaluated for their antimicrobial activity. nih.gov

The following interactive table summarizes the antimicrobial activity of various substituted dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives, illustrating the impact of different functional groups.

Conformational Requirements for Bioactivity Within the Dibenzooxepinone Scaffold

The three-dimensional shape of the dibenzo[b,e]oxepin-11(6H)-one scaffold is a crucial determinant of its biological activity. The central seven-membered oxepine ring is not planar. mdpi.comresearchgate.net X-ray crystallography studies of the parent compound, 6,11-dihydrodibenz[b,e]oxepin-11-one, have revealed that the oxepine ring adopts a twist-boat conformation. researchgate.net In this conformation, the dihedral angle between the mean planes of the two fused benzene (B151609) rings is approximately 42.0°. researchgate.net

This non-planar, pseudo-chair or boat-like conformation dictates the spatial orientation of any substituents on the aromatic rings. For a molecule to be biologically active, its shape must be complementary to the binding site of its biological target, be it an enzyme or a receptor. Therefore, the specific twist-boat conformation of the dibenzo[b,e]oxepin-11(6H)-one core is a key element for its interaction with biological macromolecules. Any modification to the scaffold that significantly alters this conformation could lead to a loss of activity. The rigidity and specific geometry of this tricyclic system are thus essential for its bioactivity. Computational studies on the related dibenzo[b,f]oxepine scaffold also indicate a non-planar, basket-like conformation in solution, with dihedral angles between the aromatic rings in the range of 64.9–68.8°. mdpi.com

Influence of Bioisosteric Replacements on Activity Profiles

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a common strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, or toxicity of a lead compound. In the context of the dibenzo[b,e]oxepin-11(6H)-one scaffold, the replacement of the ether oxygen atom with a sulfur atom has been shown to have a profound effect on antimicrobial activity.

The resulting dibenzo[b,e]thiepin-11(6H)-one derivatives, which are bioisosteres of the original oxepine compounds, exhibit significantly higher antimicrobial activity. nih.govmdpi.com In one study, the MIC values for these sulfur-containing analogues were in the range of 25–50 µg/mL, a substantial improvement over the 125–200 µg/mL MIC values of their oxygen-containing counterparts. nih.govmdpi.com This suggests that the sulfur atom, with its different size, electronegativity, and ability to form hydrogen bonds, may lead to a more favorable interaction with the biological target.

Interestingly, further modification of the sulfur bioisostere by oxidation to the corresponding dibenzo[b,e]thiepine 5,5-dioxide derivative resulted in a dramatic loss of activity, with MIC values increasing to 200 µg/mL. nih.govmdpi.com This indicates that the electronic properties and the steric bulk of the sulfonyl group are detrimental to the antimicrobial activity of this class of compounds.

The following interactive table summarizes the impact of bioisosteric replacement on the antimicrobial activity of dibenzo[b,e]oxepin-11(6H)-one derivatives.

Pharmacophore Modeling for Dibenzooxepinone Derivatives

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the available SAR data for dibenzo[b,e]oxepin-11(6H)-one derivatives, a hypothetical pharmacophore model for antimicrobial activity can be proposed.

The essential features of this pharmacophore would include:

The rigid, tricyclic dibenzo[b,e]oxepin-11(6H)-one scaffold: This serves as the structural backbone, presenting the other pharmacophoric features in the correct spatial orientation. Its non-planar conformation is a key aspect of this feature.

A hydrogen bond acceptor: The ketone at the 11-position is a likely hydrogen bond acceptor, potentially interacting with a hydrogen bond donor in the active site of the target enzyme or receptor.

An oxime or substituted oxime moiety at the 11-position: The presence of an oxime and its derivatives, such as O-benzoyloximes, has been shown to be compatible with or beneficial for antimicrobial activity. nih.gov The carbamoyloximino moiety, in particular, has been identified as a pharmacophore group with anti-infective activity. nih.gov

The ether oxygen or a bioisosteric sulfur atom: The presence of a heteroatom in the central ring is crucial. The enhanced activity of the thiepine (B12651377) derivatives suggests that a sulfur atom is preferred over an oxygen atom at this position for antimicrobial activity. nih.govmdpi.com

This pharmacophore model provides a framework for the design of new dibenzo[b,e]oxepin-11(6H)-one derivatives with potentially improved antimicrobial properties. Future drug discovery efforts could focus on synthesizing compounds that incorporate these key features while also optimizing their pharmacokinetic profiles.

Applications of Dibenzo B,e Oxepin 11 6h One As a Privileged Chemical Scaffold

Role in the Synthesis of Pharmacologically Relevant Compounds (e.g., Doxepin Intermediates)

The dibenzo[b,e]oxepin-11(6H)-one framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net This makes it a valuable starting point for the synthesis of numerous pharmacologically active agents. A prime example of its utility is in the synthesis of the tricyclic antidepressant drug, Doxepin. researchgate.netresearchgate.netnewdrugapprovals.org

8-Bromodibenzo[b,e]oxepin-11(6H)-one serves as a key building block in certain synthetic routes to Doxepin and its analogs. The presence of the bromine atom at the 8-position offers a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

The general synthetic approach to the dibenzo[b,e]oxepin-11(6H)-one core involves an intramolecular cyclization of a precursor molecule. researchgate.net A variety of methods have been developed to achieve this, including Friedel-Crafts reactions and palladium-catalyzed cyclizations. researchgate.net Once the core structure is formed, further functionalization can lead to a wide array of derivatives with potential therapeutic applications. For instance, derivatives of this scaffold have been investigated for their anthelmintic and antimicrobial properties. nih.govresearchgate.net

Compound NameApplication/Significance
Dibenzo[b,e]oxepin-11(6H)-onePrivileged scaffold, key intermediate for Doxepin
This compoundVersatile intermediate for Doxepin and analogs
DoxepinTricyclic antidepressant

Development of Novel Chemical Probes and Tools in Chemical Biology

The dibenzo[b,e]oxepin-11(6H)-one scaffold's inherent biological relevance makes it an attractive template for the design of chemical probes. These probes are instrumental in chemical biology for the investigation of biological processes and the identification and validation of new drug targets. By incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels onto the dibenzo[b,e]oxepin-11(6H)-one core, researchers can create powerful tools to study protein-ligand interactions and elucidate mechanisms of action.

While specific examples of chemical probes directly derived from this compound are not extensively documented in publicly available literature, the general strategy of using privileged scaffolds for probe development is well-established. The reactivity of the bromo substituent would readily allow for the attachment of such reporter moieties, highlighting its potential in this area. For example, derivatives of the related dibenzo[b,f]oxepine scaffold have been explored for their potential as microtubule inhibitors, a concept that could be extended to the development of fluorescently labeled probes to visualize microtubule dynamics within cells. mdpi.com

Utilization in Scaffold Hopping and Chemical Space Exploration Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. niper.gov.in The dibenzo[b,e]oxepin-11(6H)-one framework, with its defined three-dimensional shape, serves as an excellent starting point for such explorations.

By modifying the central seven-membered ring or the flanking aromatic rings, chemists can generate new molecular architectures that mimic the spatial arrangement of the original pharmacophore while offering different physicochemical properties. This can lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. For instance, replacing the oxygen atom in the central ring with other heteroatoms or altering the substitution pattern on the aromatic rings can lead to a diverse range of new scaffolds for biological screening. nih.gov

The exploration of chemical space around the dibenzo[b,e]oxepin-11(6H)-one core allows for the systematic investigation of structure-activity relationships and the identification of novel intellectual property.

Integration into Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover a broad area of chemical space. cam.ac.uknih.gov These libraries are invaluable for high-throughput screening campaigns to identify novel hits for a wide range of biological targets. The dibenzo[b,e]oxepin-11(6H)-one scaffold is an ideal building block for inclusion in DOS libraries due to its synthetic tractability and inherent biological relevance.

Starting from a common intermediate like this compound, a multitude of derivatives can be generated through parallel synthesis techniques. The bromo-functionalization provides a key point of diversification, allowing for the introduction of a wide array of substituents using various chemical transformations. This approach enables the rapid generation of a large number of unique compounds with diverse functionalities and spatial arrangements, significantly increasing the probability of discovering novel bioactive molecules. The construction of a library of dibenzo[b,e]oxepin-11(6H)-ones has been described as a valuable endeavor for the discovery of new anthelmintic agents. researchgate.net

StrategyApplication to Dibenzo[b,e]oxepin-11(6H)-one
Chemical Probe Development Attachment of reporter groups to the scaffold to study biological processes.
Scaffold Hopping Modification of the core structure to discover novel chemotypes with improved properties.
Diversity-Oriented Synthesis Use as a building block to generate large libraries of diverse compounds for high-throughput screening.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Bromodibenzo[B,E]oxepin-11(6H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves bromination of dibenzo[b,e]oxepin-11(6H)-one using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization includes adjusting stoichiometry (1.1–1.3 equivalents of bromine source), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or DMF). Reaction progress should be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the bromine substitution pattern and aromatic proton environments. Coupling constants in the oxepin ring (e.g., 6–8 Hz for vicinal protons) are critical .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxepin ring) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M-Br]+^+) with <2 ppm error tolerance .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
  • Work in a fume hood to avoid inhalation of fine particulates. Store the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for antimicrobial activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., O-benzoyloxime derivatives) and test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Compare activity trends with substituent electronic properties (Hammett constants) .
  • Computational modeling : Perform DFT calculations to correlate bromine’s electronegativity with antibacterial efficacy via molecular docking (e.g., binding affinity to bacterial gyrase) .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms involving brominated dibenzo-oxepin systems?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., bromine radical vs. electrophilic pathways).
  • Cross-validation : Compare HPLC retention times and MS fragmentation patterns with authentic standards to rule out side products .
  • Controlled variable studies : Systematically vary reaction parameters (solvent, catalyst) to isolate competing pathways (e.g., radical vs. ionic mechanisms) .

Q. How can computational methods enhance the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate inhibitor-enzyme interactions (e.g., binding pocket occupancy, RMSD analysis) over 100+ ns trajectories to assess stability.
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict inhibitory activity against targets (e.g., kinases) .

Q. What advanced techniques are recommended for analyzing regioselectivity in dibenzo-oxepin bromination reactions?

  • Methodological Answer :

  • In-situ FTIR : Monitor intermediate formation (e.g., bromonium ion) to identify regiochemical drivers (steric vs. electronic effects).
  • Isotopic labeling : Use 81^{81}Br-labeled reagents to track bromine incorporation via isotope-sensitive MS or NMR .

Data Analysis & Experimental Design

Q. How should researchers design experiments to minimize bias in pharmacological studies of this compound derivatives?

  • Methodological Answer :

  • Randomized block design : Assign test groups randomly to control batch-to-batch variability in compound purity.
  • Blinded analysis : Use third-party analysts to interpret bioassay data (e.g., zone-of-inhibition measurements) to reduce observer bias .

Q. What statistical approaches are suitable for interpreting dose-response data in toxicity studies of this compound?

  • Methodological Answer :

  • Probit analysis : Fit dose-response curves using maximum likelihood estimation to calculate LD50_{50} values.
  • ANOVA with Tukey post-hoc tests : Compare mean toxicity across concentration gradients (e.g., 10–100 µM) to identify significant thresholds .

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